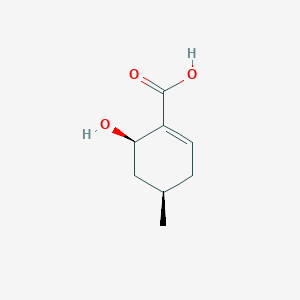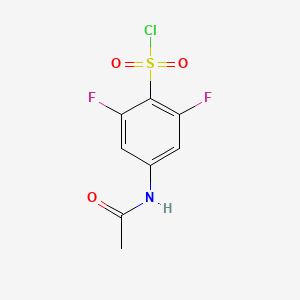
4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with amino, chlorophenoxy, and methoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy group: This step involves methylation of the quinoline core using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the chlorophenoxy groups: This can be done through nucleophilic aromatic substitution reactions, where chlorophenol derivatives react with the quinoline core under basic conditions.
Amination reactions: The final step involves introducing amino groups through reductive amination or nucleophilic substitution reactions using reagents like sodium borohydride or ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder or hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Iron powder, hydrogen gas with a catalyst
Substitution: Thiols, amines
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Thiol or amine substituted derivatives
Scientific Research Applications
4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting signaling pathways: Influencing cell signaling and communication.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-chlorophenol
- 4-Amino-3-chlorobenzoic acid
- 4-Amino-3-chlorophenoxyacetic acid
Uniqueness
4-(4-Amino-3-(4-amino-3-chlorophenoxy)phenoxy)-7-methoxyquinoline-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinoline core, coupled with amino, chlorophenoxy, and methoxy groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H19ClN4O4 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
4-[4-amino-3-(4-amino-3-chlorophenoxy)phenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-30-21-11-19-14(10-15(21)23(27)29)20(6-7-28-19)31-13-3-5-18(26)22(9-13)32-12-2-4-17(25)16(24)8-12/h2-11H,25-26H2,1H3,(H2,27,29) |
InChI Key |
UAAFZTOERVSZRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)N)OC4=CC(=C(C=C4)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



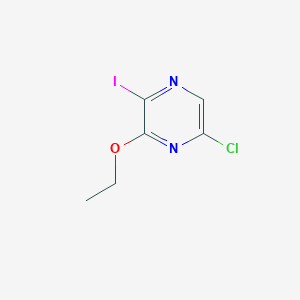
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
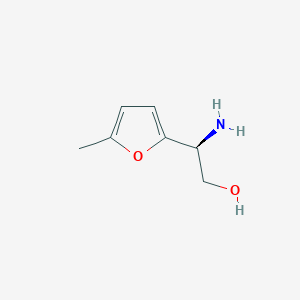
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
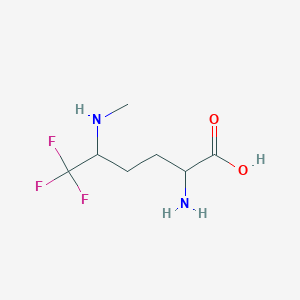
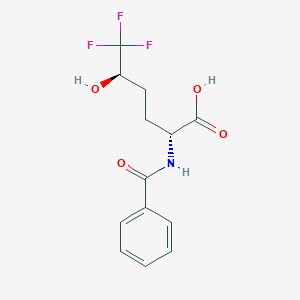
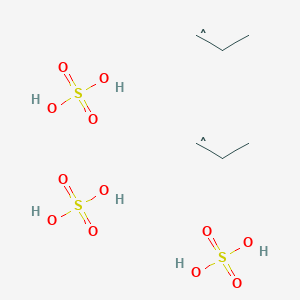

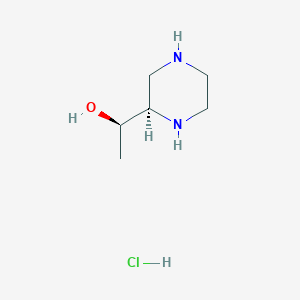
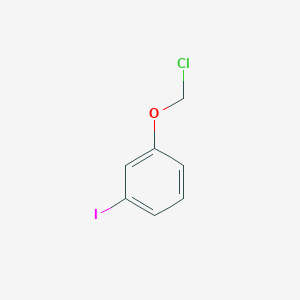
![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol](/img/structure/B13145814.png)
